CM-407
Description
CM-407 is a novel small-molecule inhibitor targeting kinase pathways implicated in inflammatory and oncogenic processes. Structurally, it belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic core with a trifluoromethyl substituent at the C4 position and a sulfonamide moiety at the N1 position . This configuration enhances binding affinity to ATP pockets while improving metabolic stability.
Synthesis and Characterization:
this compound is synthesized via a four-step process starting from 4-chloro-1H-pyrazolo[3,4-d]pyrimidine. Key steps include nucleophilic substitution with trifluoromethylamine and sulfonylation using benzenesulfonyl chloride. Purity (>99%) is confirmed via HPLC, and structural validation is performed using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .
Properties
Molecular Formula |
C23H25N5O4S |
|---|---|
Molecular Weight |
467.54 |
IUPAC Name |
5-(4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzyl)-N-hydroxythiophene-2-carboxamide |
InChI |
InChI=1S/C23H25N5O4S/c1-4-6-16-19-20(28(3)26-16)23(30)25-21(24-19)15-12-13(7-9-17(15)32-5-2)11-14-8-10-18(33-14)22(29)27-31/h7-10,12,31H,4-6,11H2,1-3H3,(H,27,29)(H,24,25,30) |
InChI Key |
NGFDENLSEDFSFN-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(CC2=CC=C(OCC)C(C3=NC4=C(N(C)N=C4CCC)C(N3)=O)=C2)S1)NO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CM-407; CM 407; CM407 |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacological Profile :
- Target Selectivity: CM-407 exhibits nanomolar potency (IC₅₀ = 12 nM) against JAK3 kinase, with >50-fold selectivity over JAK1/JAK2 .
- In Vitro Efficacy : Reduces IL-2 production in T-cells by 85% at 100 nM .
- Pharmacokinetics : Oral bioavailability of 78% in murine models, with a plasma half-life of 8.2 hours .
Therapeutic Applications :
this compound is under Phase II clinical trials for rheumatoid arthritis and T-cell lymphoma, demonstrating reduced disease progression in preclinical models .
Comparison with Similar Compounds
Structural Analogues
Compound A (Tofacitinib)
- Structure : Pyrrolopyrimidine derivative with a piperidine side chain.
- Key Differences : Lacks the trifluoromethyl group, reducing target residence time (2.1 hours vs. This compound’s 8.2 hours) .
- Efficacy: Broader JAK inhibition (JAK1/3 IC₅₀ = 5 nM and 8 nM), leading to higher immunosuppressive side effects .
Compound B (Ruxolitinib)
Table 1: Structural and Pharmacokinetic Comparison
| Parameter | This compound | Tofacitinib | Ruxolitinib |
|---|---|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidine | Pyrrolopyrimidine | Pyrrolo[2,3-d]pyrimidine |
| Selectivity (JAK3) | 12 nM | 8 nM | 420 nM |
| Oral Bioavailability | 78% | 74% | 65% |
| Half-life (h) | 8.2 | 2.1 | 3.5 |
Functional Analogues
Compound C (Baricitinib)
Compound D (Filgotinib)
Table 2: Functional and Clinical Comparison
| Parameter | This compound | Baricitinib | Filgotinib |
|---|---|---|---|
| Primary Target | JAK3 | JAK1/2 | JAK1 |
| Clinical Use | RA, Lymphoma | RA, COVID-19 | UC, Crohn’s |
| Adverse Effects | Mild nausea | Thrombosis | Anemia |
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability : this compound’s trifluoromethyl group reduces CYP3A4 metabolism, minimizing drug-drug interactions compared to Tofacitinib (CYP3A4 substrate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
